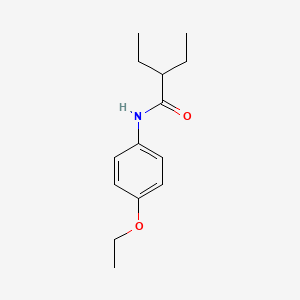

N-(4-ethoxyphenyl)-2-ethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

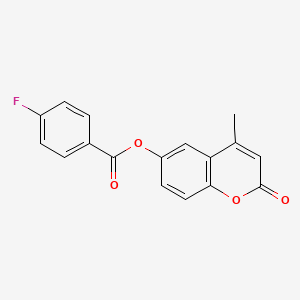

N-(4-ethoxyphenyl)-2-ethylbutanamide, also known as Etomidate, is a potent intravenous anesthetic agent that is commonly used in clinical settings. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been widely used as an anesthetic agent due to its favorable pharmacokinetic and pharmacodynamic properties. Synthesis Method: Etomidate is synthesized by the reaction of 2-ethyl-1-butanol with 4-ethoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure Etomidate. Scientific Research Application: Etomidate has been extensively studied in scientific research for its anesthetic properties. It is commonly used in animal models to induce anesthesia during surgical procedures and in vitro studies to investigate the effects of anesthesia on cellular and molecular processes. Mechanism of Action: Etomidate acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neuronal activity. It enhances the activity of GABA, leading to the inhibition of neuronal activity and subsequent sedation and anesthesia. Biochemical and Physiological Effects: Etomidate has several biochemical and physiological effects that are important for its anesthetic properties. It reduces the activity of the central nervous system, leading to sedation and loss of consciousness. It also reduces the activity of the sympathetic nervous system, leading to decreased heart rate and blood pressure. Advantages and Limitations for Lab Experiments: Etomidate has several advantages and limitations for laboratory experiments. Its potency as an anesthetic agent allows for precise control of anesthesia depth and duration, making it useful for studies that require consistent levels of anesthesia. However, its effects on the central nervous system and cardiovascular system can also interfere with certain experimental outcomes. Future Directions: There are several future directions for research on Etomidate. One area of interest is the development of new formulations of the drug that can improve its pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the effects of Etomidate on cellular and molecular processes, which may have implications for the treatment of neurological disorders. Additionally, research on alternative anesthetic agents may provide new insights into the mechanisms of anesthesia and lead to the development of safer and more effective anesthetic agents.

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-11(5-2)14(16)15-12-7-9-13(10-8-12)17-6-3/h7-11H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKCBEWZKZHJBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358230 |

Source

|

| Record name | N-(4-ethoxyphenyl)-2-ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6429-45-4 |

Source

|

| Record name | N-(4-ethoxyphenyl)-2-ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5813945.png)

![methyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5813949.png)

![N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B5813974.png)

![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5813986.png)

![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813987.png)

![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5813992.png)

![N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B5814000.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)